Methyl 4-amino-3-fluorobenzoate
Overview
Description
Methyl 4-amino-3-fluorobenzoate is an organic compound with the molecular formula C₈H₈FNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a methoxy group, and the aromatic ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-fluorobenzoate can be synthesized through the reduction of methyl 3-fluoro-4-nitrobenzoate. The typical procedure involves dissolving methyl 3-fluoro-4-nitrobenzoate in a mixture of ethyl acetate and methanol, followed by the addition of palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then subjected to a hydrogen atmosphere at room temperature for several hours. After the reaction is complete, the mixture is filtered, and the solvent is removed to obtain the desired product as a solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-fluorobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-amino-3-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-amino-3-fluorobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino and fluorine substituents. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects. The exact pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Methyl 4-amino-3-fluorobenzoate can be compared with other similar compounds, such as:
- Methyl 3-amino-4-fluorobenzoate
- Methyl 2-amino-5-fluorobenzoate
- Methyl 4-amino-2,5-difluorobenzoate
Uniqueness: The unique combination of an amino group at the 4-position and a fluorine atom at the 3-position on the aromatic ring distinguishes this compound from its analogs. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it valuable for certain applications .
Properties
IUPAC Name |
methyl 4-amino-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJYWCXCVFKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457888 | |
Record name | methyl 4-amino-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185629-32-7 | |
Record name | methyl 4-amino-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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